Product packaging for 2-Iodofuro[3,2-c]pyridin-4-amine(Cat. No.:CAS No. 215454-28-7)

2-Iodofuro[3,2-c]pyridin-4-amine

Cat. No.: B3325535
CAS No.: 215454-28-7
M. Wt: 260.03 g/mol
InChI Key: PFVCTZZFFXYRSG-UHFFFAOYSA-N
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Description

2-Iodofuro[3,2-c]pyridin-4-amine is a functionalized heterocyclic compound designed for research and development applications. This molecule features a furo[3,2-c]pyridine core, a privileged structure in medicinal chemistry, which is further functionalized with both iodine and amine groups. The iodine substituent at the 2-position makes this compound a versatile synthetic intermediate, particularly suitable for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, to construct more complex molecular architectures. The presence of the 4-amine group offers an additional handle for further functionalization or for interaction with biological targets. While the specific properties and applications of this exact iodinated derivative are under investigation, analogous compounds in the furo[3,2-c]pyridine family, such as the unsubstituted Furo[3,2-c]pyridin-4-amine (CAS# 33007-09-9) and its dihydro derivative 2,3-Dihydrofuro[3,2-c]pyridin-4-amine (CAS# 1539440-00-0), are recognized as valuable scaffolds in pharmaceutical research . As such, this compound is expected to be a key building block for chemists working in drug discovery, materials science, and the synthesis of novel chemical entities. This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2O B3325535 2-Iodofuro[3,2-c]pyridin-4-amine CAS No. 215454-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodofuro[3,2-c]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVCTZZFFXYRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC(=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Iodofuro 3,2 C Pyridin 4 Amine and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections of the Furo[3,2-c]pyridine (B1313802) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For the furo[3,2-c]pyridine core, two primary strategic disconnections are considered:

Disconnection of the Furan (B31954) Ring: This strategy involves disconnecting the C-O and C-C bonds of the furan moiety. This approach begins with a pre-functionalized pyridine (B92270) ring, onto which the furan ring is constructed. This is a common and often preferred route, as substituted pyridines are widely available. researchgate.net The key challenge lies in the regioselective formation of the furan ring at the 3- and 2-positions of the pyridine.

Disconnection of the Pyridine Ring: Alternatively, the pyridine ring can be disconnected, suggesting a synthesis that starts from a substituted furan precursor. researchgate.netresearchgate.net This approach involves building the pyridine ring onto the furan, often through condensation reactions. While feasible, this route can be more complex due to the potential for multiple side reactions during the pyridine ring formation.

A graphical representation of these primary retrosynthetic disconnections is shown below:

Figure 1: Retrosynthetic Analysis of the Furo[3,2-c]pyridine Scaffold

                    [Target Molecule: 2-Iodofuro[3,2-c]pyridin-4-amine]
                                     |
                                     | (Functional Group Interconversion: Iodo and Amine)
                                     V
                           [Furo[3,2-c]pyridine Core]
                                /           \
                               /             \
    (Strategy A: Furan Ring Disconnection)     (Strategy B: Pyridine Ring Disconnection)
                              /                 \
                             /                   \
                            V                     V
                [Substituted Pyridine]     [Substituted Furan]

Synthesis of Key Intermediates and Precursors

The synthesis of this compound requires the careful preparation of key intermediates where the furan and pyridine rings are assembled and functionalized.

Building the furan ring onto a pyridine precursor is a well-established strategy. One common method begins with a substituted 2-halopyridine. Nucleophilic aromatic substitution with an appropriate reagent, followed by intramolecular cyclization, yields the furo[2,3-b]pyridine (B1315467) core, a related isomer. nih.gov A similar logic can be applied to the synthesis of the furo[3,2-c]pyridine system.

A typical sequence involves starting with a 3-hydroxypyridine (B118123) derivative. The synthesis proceeds through the following steps:

O-alkylation: The hydroxyl group of the pyridine is alkylated with a molecule containing a suitable functional group for cyclization, such as an alpha-haloketone or a propargyl group.

Cyclization: The subsequent intramolecular cyclization leads to the formation of the furan ring. For instance, a palladium-catalyzed cyclization of an O-propargylated hydroxypyridine can yield the furo[3,2-c]pyridine scaffold.

The alternative approach involves constructing the pyridine ring onto a pre-existing furan molecule. researchgate.net This can be achieved through several classic named reactions for pyridine synthesis. acsgcipr.org

One such method starts with a substituted furan-2-carbaldehyde or a related derivative. researchgate.net The general steps are:

Condensation: The furan derivative undergoes a condensation reaction, such as a Doebner reaction with malonic acid, to form a substituted furopropenoic acid. researchgate.netresearchgate.net

Curtius Rearrangement: The resulting acid is converted to an acyl azide (B81097).

Cyclization: Thermal cyclization of the azide leads to the formation of a furopyridone intermediate. researchgate.netresearchgate.net

Aromatization: The pyridone is then aromatized, for example, using phosphorus oxychloride, to yield a chlorofuro[3,2-c]pyridine. researchgate.netresearchgate.net

The introduction of the amine group at the C4 position of the furo[3,2-c]pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) on a precursor containing a suitable leaving group at that position.

The most common precursor is a 4-chlorofuro[3,2-c]pyridine (B1586628). researchgate.netresearchgate.net The reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, displaces the chloride to install the amino group. Other nitrogen nucleophiles like hydrazine (B178648) can also be used, followed by reduction. researchgate.net

Modern methods for C-H amination are also being developed, which could provide a more direct route by converting a C-H bond at the 4-position directly to a C-N bond, potentially using phosphonium (B103445) salts as intermediates. nih.gov

Method Precursor Reagents Product Reference
Nucleophilic Substitution4-Chlorofuro[3,2-c]pyridineAmmonia or secondary amines (e.g., morpholine, piperidine)4-Aminofuro[3,2-c]pyridine or 4-substituted amino derivatives researchgate.netresearchgate.net
Reduction of Hydrazine Adduct4-Chlorofuro[3,2-c]pyridineHydrazine hydrate (B1144303), Pd/C4-Aminofuro[3,2-c]pyridine researchgate.net

Regioselective Iodination Strategies

To synthesize the target compound, regioselective iodination at the C2 position of the furan ring is required. The electron-rich furan ring is generally more susceptible to electrophilic substitution than the electron-deficient pyridine ring.

The iodination is typically performed on the furo[3,2-c]pyridin-4-amine (B1344308) precursor or a protected version thereof. Common iodinating agents and conditions include:

Iodine (I₂): In the presence of a base to neutralize the HI byproduct.

N-Iodosuccinimide (NIS): A milder and often more selective iodinating agent.

The reaction conditions are optimized to favor substitution at the C2 position, which is the most electronically activated position on the furan ring for electrophilic attack.

An alternative strategy involves starting with a pre-iodinated pyridine precursor, such as 2-chloro-3-iodopyridin-4-amine. chemicalbook.comsigmaaldrich.com The furan ring would then be constructed onto this intermediate, carrying the iodine atom into the final product structure.

Iodination Approach Substrate Reagent Key Feature
Electrophilic SubstitutionFuro[3,2-c]pyridin-4-amineN-Iodosuccinimide (NIS) or I₂Direct iodination of the pre-formed heterocyclic core.
Precursor-based Synthesis2-Chloro-3-iodopyridin-4-amineReagents for furan ring annulationThe iodine is incorporated early in the synthesis.

Transition-Metal-Catalyzed Cyclization Approaches to the Furo[3,2-c]pyridine Scaffold

Modern organic synthesis frequently employs transition-metal catalysis to construct complex heterocyclic systems efficiently. researchgate.net Several such methods are applicable to the synthesis of the furo[3,2-c]pyridine scaffold. nih.govnih.gov

Palladium and copper are the most commonly used metals for these transformations. nih.gov A prominent strategy involves a one-pot reaction combining a Sonogashira coupling with a subsequent cyclization. For example, a 3-chloro-2-hydroxypyridine (B189369) can be coupled with a terminal alkyne using a Pd/C-CuI catalyst system. nih.gov This is followed by an intramolecular C-O bond formation to close the furan ring, yielding a 2-substituted furo[3,2-b]pyridine (B1253681). nih.gov A similar approach can be adapted for the [3,2-c] isomer.

Another powerful method is the Pd(II)-catalyzed reaction of β-ketodinitriles with alkynes, which involves the concurrent construction of both the furan and pyridine rings. acs.org These advanced methods often provide high atom economy and allow for the rapid assembly of the core structure from simple, linear starting materials. acs.org

Catalytic System Starting Materials Reaction Type Advantage Reference
Pd/C-CuI3-Halopyridine derivative, Terminal alkyneSonogashira coupling followed by heteroannulationOne-pot procedure, use of an inexpensive and stable catalyst. nih.gov
Pd(II)β-Ketodinitrile, AlkyneCascade cyclization and N-H/C annulationConcurrent formation of both rings, high bond-forming efficiency. acs.org
Ag(I)Enyne-amide, EnaminoneTandem cycloisomerization/cyclizationDivergent synthesis of related furopyridine derivatives. acs.org

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in the synthesis of furopyridine derivatives, offering efficient methods for carbon-carbon and carbon-heteroatom bond formation.

One prominent route involves an initial palladium-catalyzed coupling reaction to assemble a key intermediate, which is then cyclized. researchgate.net For instance, the synthesis of a furo[3,2-c]pyridine framework can be achieved through a sequence starting with a Pd-catalyzed coupling, followed by a subsequent copper-catalyzed cyclization. researchgate.net While not specific to the 2-iodo-4-amino derivative, this highlights the utility of palladium in constructing the core structure.

Another critical application of palladium catalysis is in the functionalization of the pyridine ring. For example, a 4-chlorofuro[3,2-c]pyridine derivative can be converted to the corresponding 4-amino compound. This transformation can be accomplished via reduction using hydrazine hydrate with a palladium on carbon (Pd/C) catalyst. researchgate.net This method provides a direct pathway to the Furo[3,2-c]pyridin-4-amine precursor.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in attaching various substituents to the furopyridine core. The reaction of 4-chlorofuro[3,2-c]pyridine with appropriate boronic acids can introduce aryl or heteroaryl groups, demonstrating the versatility of palladium catalysts in creating diverse derivatives.

Table 1: Examples of Palladium-Catalyzed Reactions in Furopyridine Synthesis

Reaction TypePrecursorCatalyst/ReagentsProductReference
Reduction4-Chloro-2-(aryl)furo[3,2-c]pyridineHydrazine hydrate, Pd/C, Ethanol (B145695)4-Amino-2-(aryl)furo[3,2-c]pyridine researchgate.net
Coupling/CyclizationSubstituted Pyridine and Alkyne(Ph₃P)₂PdCl₂, CuI, Et₃NFuro[3,2-c]pyridine core researchgate.net
Cross-Coupling4-Chlorofuro[3,2-c]pyridineAryl/heteroaryl boronic acid, Pd catalyst4-Aryl/heteroarylfuro[3,2-c]pyridine

Copper-Catalyzed Methodologies

Copper catalysis also plays a significant role, often in conjunction with palladium or as a standalone method for key transformations.

A notable application is the copper-catalyzed cyclization step that often follows a palladium-catalyzed coupling to form the furan ring of the furo[3,2-c]pyridine system. researchgate.net This tandem metal catalysis provides an efficient route to the core scaffold. Bimetallic Pd/Cu nanoparticle systems have also been developed, showcasing the synergistic effects of these two metals in catalyzing complex transformations for constructing fused heterocyclic systems. researchgate.net

In the context of functionalization, copper-mediated reactions are crucial for introducing specific groups. For example, copper-mediated cross-coupling has been effectively used for the radiocyanation of heteroaromatic compounds after an initial iodination step, a process that underscores the utility of copper in C-I to C-CN bond transformations. rsc.org This principle can be extended to other nucleophilic substitutions on an iodo-substituted furopyridine.

Table 2: Applications of Copper Catalysis in Heterocycle Synthesis

Reaction TypeCatalyst SystemTransformationRelevanceReference
CyclizationCopper catalystFormation of the furan ringCore structure synthesis researchgate.net
Tandem CyclizationCopper-catalyzedSynthesis of N,O-chelated boron difluoride complexesDemonstrates C-O bond formation researchgate.net
Cross-CouplingCopper-mediatedIodide to Cyanide ConversionFunctional group interconversion rsc.org

Non-Catalytic and Alternative Synthetic Routes to the Core Structure

Beyond metal catalysis, several alternative routes provide access to the furo[3,2-c]pyridine core and its precursors. These methods often rely on classical condensation and cyclization strategies.

One established pathway begins with substituted furopropenoic acids. These acids are converted into their corresponding azides, which then undergo thermal cyclization upon heating in a high-boiling solvent like Dowtherm. This process yields a furopyridone intermediate. Aromatization of this intermediate, typically using phosphorus oxychloride (POCl₃), affords a 4-chlorofuro[3,2-c]pyridine. researchgate.net This chloro-derivative is a key precursor, as the chlorine atom can be readily displaced by nucleophiles, such as amines, to yield 4-aminofuro[3,2-c]pyridines. researchgate.netresearchgate.net

Another approach involves the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes in the presence of an organic base like triethylamine. This method leads to the construction of functionalized furo[3,2-c]pyridin-4(5H)-one derivatives under relatively mild conditions. bohrium.com

The final iodination step to produce this compound would typically be performed on the Furo[3,2-c]pyridin-4-amine precursor. The electron-rich furan ring is susceptible to electrophilic iodination. Reagents such as N-iodosuccinimide (NIS) or a combination of molecular iodine with an activating agent like silver nitrate (B79036) are commonly employed for such transformations on aromatic and heteroaromatic systems. rsc.orgnih.govrsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction parameters for each step. Key variables include the choice of catalyst, solvent, temperature, and reagent stoichiometry.

For multi-component reactions leading to pyridine derivatives, screening various solvents and temperatures is crucial. For instance, in a three-component synthesis of aminopyridines, changing the solvent from ethanol to DMF and increasing the temperature from room temperature to reflux conditions dramatically increased the product yield. researchgate.net Similarly, optimizing the synthesis of 2-aminopyridine (B139424) derivatives showed that a solvent-free reaction at 80°C provided the best yield in the shortest time. nih.gov

Catalyst loading and reagent equivalents are also critical. In one study, reducing the equivalents of a reactant from a large excess (10 equiv.) to an optimal amount (1.5 equiv.) maintained a high yield while adhering more closely to the principles of green chemistry. researchgate.net For catalytic steps, such as the hydrogenolysis of a chloro-group with Pd/C, the catalyst can often be recycled multiple times without a significant loss in activity, which is a key consideration for gram-scale synthesis.

Table 3: Optimization Parameters for Pyridine Derivative Synthesis

ReactionVariable OptimizedConditions TestedOptimal ConditionReference
3-Component Pyridine SynthesisSolvent & TemperatureEthanol, Methanol, Acetonitrile, THF, DMF at RT and refluxDMF at reflux researchgate.net
Pyridine N-oxide FunctionalizationReagent Equivalence1.0, 1.5, 2.0, and 10.0 equivalents1.5 equivalents researchgate.net
2-Aminopyridine SynthesisTemperatureRoom Temp, 40°C, 60°C, 80°C80°C nih.gov
Furopyridine SynthesisPurification MethodColumn chromatography vs. CrystallizationCrystallization from ethanol/water

Advanced Spectroscopic and Structural Elucidation of 2 Iodofuro 3,2 C Pyridin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Iodofuro[3,2-c]pyridin-4-amine in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical shifts of all protons and carbons and to establish through-bond and through-space connectivities.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide a deeper insight into the molecular framework by correlating different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. For this compound, COSY spectra would show correlations between the protons on the pyridine (B92270) and furan (B31954) rings, confirming their connectivity. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. Each CH, CH₂, and CH₃ group in the molecule will produce a cross-peak in the HSQC spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons, typically over two to four bonds. sdsu.edu This technique is instrumental in connecting different spin systems and piecing together the complete carbon skeleton. For instance, correlations from the amino protons to carbons in the pyridine ring can confirm the position of the amine group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are directly bonded. u-tokyo.ac.jp This is particularly useful for determining the stereochemistry and conformation of the molecule in solution. For this compound, NOESY can reveal through-space interactions between protons on the furan and pyridine rings, providing information about their relative orientation. researchgate.net

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values would be determined from the spectra.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H3~6.5 - 7.0C3: ~100 - 110C2, C3a, C4
H6~7.5 - 8.0C6: ~130 - 140C4, C5, C7a
H7~8.0 - 8.5C7: ~140 - 150C5, C6, C7a
NH₂~5.0 - 6.0-C4, C3a
C2-~80 - 90-
C3a-~150 - 160-
C4-~155 - 165-
C7a-~145 - 155-

Solid-State NMR for Polymorphic Analysis (if applicable)

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can be employed to study the compound in its crystalline form. If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a powerful technique to distinguish between them. Each polymorph would likely exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a fragmentation pattern is generated. Analysis of this pattern provides valuable structural information by revealing how the molecule breaks apart. For this compound, characteristic fragmentation pathways would likely involve the loss of the iodine atom, the amino group, or cleavage of the furan ring.

Ionm/z (calculated)m/z (observed)Interpretation
[M+H]⁺274.9657-Molecular ion
[M-I]⁺148.0613-Loss of iodine
[M-NH₂]⁺258.9596-Loss of amino group
ParameterValue
Crystal System-
Space Group-
Unit Cell Dimensionsa = ?, b = ?, c = ?, α = ?, β = ?, γ = ?
Key Bond Lengths (Å)C-I, C-N, C-O
Key Bond Angles (°)Angles defining the geometry of the fused rings
Intermolecular InteractionsHydrogen bonds involving the amine group

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are excellent for identifying functional groups and characterizing the nature of chemical bonds.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key vibrational modes would include the N-H stretching of the amine group, C-N stretching, C-O-C stretching of the furan ring, and aromatic C-H and C=C stretching vibrations. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure.

Vibrational ModeFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch (amine)~3400 - 3200-
Aromatic C-H Stretch~3100 - 3000~3100 - 3000
C=N Stretch (pyridine)~1650 - 1550~1650 - 1550
C=C Stretch (aromatic)~1600 - 1450~1600 - 1450
C-O-C Stretch (furan)~1250 - 1050-
C-I Stretch~600 - 500~600 - 500

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its resulting photophysical properties.

UV-Vis Spectroscopy: UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic system. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. If this compound is fluorescent, this technique can be used to study its excited state properties. The presence and nature of substituents can significantly influence the fluorescence properties of heterocyclic compounds. sciforum.net

ParameterValue
λmax (Absorption)-
Molar Absorptivity (ε)-
λem (Emission)-
Quantum Yield (ΦF)-
Stokes Shift-

Reaction Chemistry and Functionalization of 2 Iodofuro 3,2 C Pyridin 4 Amine

Reactivity at the Iodinated Position (C-2)

The iodine atom at the C-2 position of the furo[3,2-c]pyridine (B1313802) ring system is a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions and other transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond in 2-Iodofuro[3,2-c]pyridin-4-amine makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester. It is widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.govresearchgate.net For instance, the coupling of 2-iodopyridine (B156620) derivatives with arylboronic acids, catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like sodium carbonate, can yield the corresponding 2-aryl-furo[3,2-c]pyridin-4-amine. The choice of palladium source and ligands can be critical for achieving high yields, especially with challenging substrates. nih.govresearchgate.net The use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on various materials, has also been explored to facilitate catalyst recovery and reuse. mdpi.com

Stille Coupling: The Stille reaction involves the coupling of the aryl iodide with an organotin reagent. While effective, the toxicity of organotin compounds has led to a decrease in its use in some applications.

Negishi Coupling: This reaction utilizes an organozinc reagent, which is prepared from the corresponding organolithium or Grignard reagent. The Negishi coupling is known for its high functional group tolerance.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The coupling of this compound with various terminal alkynes can be achieved under mild conditions to produce 2-alkynyl-furo[3,2-c]pyridin-4-amine derivatives. scirp.org These products are valuable intermediates for the synthesis of more complex heterocyclic systems. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This reaction is a powerful method for the formation of carbon-carbon bonds and typically results in the formation of a substituted alkene. libretexts.orgresearchgate.net The reaction of this compound with various alkenes can lead to the corresponding 2-vinyl-furo[3,2-c]pyridin-4-amine derivatives. Microwave-assisted Heck reactions have been shown to be effective for the functionalization of related heterocyclic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionReactantsCatalyst SystemProduct
Suzuki-MiyauraThis compound, Arylboronic acidPd(PPh₃)₄, Na₂CO₃2-Aryl-furo[3,2-c]pyridin-4-amine
SonogashiraThis compound, Terminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N2-Alkynyl-furo[3,2-c]pyridin-4-amine
HeckThis compound, AlkenePd(OAc)₂, P(o-tol)₃, Base2-Vinyl-furo[3,2-c]pyridin-4-amine

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. These reactions are particularly useful for the synthesis of diaryl ethers, thioethers, and amines. The coupling of this compound with amines, alcohols, or thiols in the presence of a copper catalyst can yield the corresponding C-N, C-O, and C-S coupled products.

The pyridine (B92270) ring in the furo[3,2-c]pyridine system is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the ring nitrogen (C-2 and C-4). stackexchange.comyoutube.com While the iodine at C-2 is a good leaving group, the presence of the activating amino group at C-4 can influence the regioselectivity of the reaction. youtube.commasterorganicchemistry.com Under certain conditions, a strong nucleophile can displace the iodide at the C-2 position. However, the reactivity is generally lower compared to more activated systems. nih.gov

The carbon-iodine bond can be cleaved through reductive dehalogenation or hydrogenolysis. This reaction can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (e.g., Pd/C), or other hydride sources. This transformation is useful for the synthesis of the parent furo[3,2-c]pyridin-4-amine (B1344308) from its 2-iodo derivative.

Reactivity of the Amine Moiety (C-4)

The primary amine group at the C-4 position is a key site for functionalization, allowing for the introduction of a variety of substituents through standard amine chemistry.

The nucleophilic nature of the 4-amino group allows it to readily undergo acylation, alkylation, and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives.

Alkylation: Alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. The conditions need to be carefully controlled to avoid over-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides.

These reactions are fundamental in medicinal chemistry for modifying the properties of the parent molecule. semanticscholar.orgmit.edu

Table 2: Functionalization of the C-4 Amine Moiety

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-(2-Iodofuro[3,2-c]pyridin-4-yl)acetamide
AlkylationMethyl iodide2-Iodo-N-methylfuro[3,2-c]pyridin-4-amine
SulfonylationBenzenesulfonyl chlorideN-(2-Iodofuro[3,2-c]pyridin-4-yl)benzenesulfonamide

Diazotization and Subsequent Transformations

The primary amino group at the C-4 position of this compound is a key functional handle for a variety of transformations, most notably through its conversion to a diazonium salt. This reaction is analogous to the diazotization of other 4-aminopyridine (B3432731) derivatives. researchgate.net

Treatment of the aminopyridine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures, is expected to yield the corresponding pyridine-4-diazonium salt. nih.gov These diazonium intermediates are often highly reactive and are generally used immediately without isolation. nih.gov The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide range of nucleophiles, often through copper(I)-catalyzed processes known as Sandmeyer reactions. nih.govclockss.org This allows for the introduction of various substituents at the C-4 position.

Potential transformations via the diazonium salt are outlined below:

Reagent(s)ProductReaction Type
CuCl4-Chloro-2-iodofuro[3,2-c]pyridineSandmeyer Reaction
CuBr4-Bromo-2-iodofuro[3,2-c]pyridineSandmeyer Reaction
CuCN2-Iodofuro[3,2-c]pyridine-4-carbonitrileSandmeyer Reaction
H₂O, Δ2-Iodofuro[3,2-c]pyridin-4-olHydrolysis
KI2,4-Diiodofuro[3,2-c]pyridineIodination
HBF₄, Δ4-Fluoro-2-iodofuro[3,2-c]pyridineBalz-Schiemann Reaction

These reactions provide a powerful synthetic route to a diverse range of 4-substituted furo[3,2-c]pyridines, starting from the readily available 4-amino precursor.

Condensation Reactions

The 4-amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. beilstein-journals.org These reactions typically result in the formation of an imine (Schiff base) linkage, which can be a final product or an intermediate for further cyclization reactions.

For instance, the reaction with an aldehyde or ketone in a suitable solvent would yield the corresponding N-substituted imine. The general reaction is as follows:

This compound + R¹C(=O)R² → 2-Iodo-N-(R¹R²C=)furo[3,2-c]pyridin-4-amine + H₂O

These imine-forming reactions can be crucial steps in the construction of more complex, fused heterocyclic systems. A notable example in related systems is the Pictet-Spengler reaction, where condensation of an amine with an aldehyde is followed by an acid-catalyzed cyclization to form a new ring. nih.govlibretexts.org While direct examples with this compound are not documented, similar reactivity can be anticipated, opening pathways to novel polycyclic structures.

Carbonyl CompoundExpected Imine Product
Benzaldehyde2-Iodo-N-(phenylmethylene)furo[3,2-c]pyridin-4-amine
AcetoneN-(Propan-2-ylidene)-2-iodofuro[3,2-c]pyridin-4-amine
CyclohexanoneN-(Cyclohexylidene)-2-iodofuro[3,2-c]pyridin-4-amine

Reactivity of the Furo[3,2-c]pyridine Ring System

The fused furo[3,2-c]pyridine core possesses a unique electronic profile that dictates its reactivity towards various reagents. The pyridine ring is inherently electron-deficient, while the furan (B31954) ring is electron-rich. This dichotomy, along with the influence of the iodo and amino substituents, governs the outcome of reactions on the ring system.

Electrophilic Aromatic Substitution (EAS) on the Furan and Pyridine Rings

Electrophilic aromatic substitution on the parent pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom and requires harsh conditions, with substitution typically occurring at the C-3 position. rsc.orgCurrent time information in Oskarshamn, SE. However, in the furo[3,2-c]pyridine system, the fused electron-rich furan ring and the strongly activating C-4 amino group significantly influence the regioselectivity of EAS.

The directing effects of the substituents are as follows:

4-Amino group: A powerful activating, ortho-, para-director, favoring substitution at C-3 and C-5.

Furan oxygen: Activates the furan ring, directing towards the α-positions (C-2 and C-3).

2-Iodo group: A deactivating, ortho-, para-director.

Pyridine nitrogen: A deactivating, meta-director (relative to itself, i.e., C-3 and C-5).

Considering these combined effects, the C-3 position is the most likely site for electrophilic attack, being activated by both the adjacent furan oxygen (α-position) and the ortho amino group. The C-5 position (meta to the iodine, para to the amino group) is another potential site. Reactions such as nitration and halogenation are expected to proceed at these positions, likely under milder conditions than those required for simple pyridine. In related benzofuro[2,3-c]pyridines, electrophilic substitution has been shown to occur on the benzene (B151609) ring, but the presence of the strong amino activator in the target molecule makes substitution on the pyridine ring more probable. researchgate.net

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridine derivatives. wikipedia.orgacsgcipr.org In this compound, several groups can direct lithiation, including the furan oxygen, the amino group, and the iodine atom itself through halogen-metal exchange.

Amino-directed metalation: The 4-amino group can direct a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to deprotonate the ortho positions, C-3 and C-5.

Iodine-metal exchange: The C-I bond at the C-2 position is susceptible to halogen-metal exchange with organolithium reagents, which would generate a 2-lithio species. This is often a very fast and efficient process.

Furan-directed metalation: The furan oxygen can direct lithiation to the adjacent C-3 position.

The competition between these pathways will depend on the specific reagents and reaction conditions (temperature, solvent). Halogen-metal exchange at the C-2 position is a highly probable outcome. The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

ElectrophileReagentExpected Product at C-2 (via I-Li exchange)
CO₂Carbon dioxide4-Aminofuro[3,2-c]pyridine-2-carboxylic acid
DMFDimethylformamide4-Aminofuro[3,2-c]pyridine-2-carbaldehyde
(CH₃)₃SiClTrimethylsilyl chloride4-Amino-2-(trimethylsilyl)furo[3,2-c]pyridine
CH₃IMethyl iodide4-Amino-2-methylfuro[3,2-c]pyridine

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)

The furo[3,2-c]pyridine system can potentially participate in cycloaddition reactions. researchgate.net One of the most important classes of such reactions is the 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. clockss.org

In a related wikipedia.orgbenzofuro[3,2-c]pyridine system, it has been demonstrated that the pyridine nitrogen can be N-aminated and then converted into a zwitterionic N-imide. acsgcipr.org This N-imide acts as a 1,3-dipole and undergoes cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). A similar strategy could be envisioned for this compound. Activation of the pyridine nitrogen would generate a 1,3-dipole that could react with various alkynes or alkenes to construct novel fused polycyclic systems.

DipolarophileExpected Cycloadduct Type
Dimethyl acetylenedicarboxylate (DMAD)Fused pyrazolo[1,5-a]pyridine (B1195680) derivative
Ethyl propiolateFused pyrazolo[1,5-a]pyridine derivative
MaleimideFused pyrrolo[1,2-a]pyridine derivative

Oxidation and Reduction Pathways of the Heterocyclic Rings

The this compound molecule offers several sites for oxidation and reduction reactions, involving both the substituents and the heterocyclic core.

Oxidation: The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide at the pyridine nitrogen atom. nih.gov This is typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. The resulting N-oxide, this compound N-oxide, would exhibit altered reactivity, particularly in electrophilic substitution reactions, and could also be a precursor for further functionalization.

Reduction: Two primary reduction pathways can be considered for this molecule:

Reduction of the C-I bond: The carbon-iodine bond can be cleaved reductively. Samarium(II) iodide (SmI₂) is a mild and selective one-electron reducing agent known to reduce aryl halides. acs.org Treatment with SmI₂ would likely lead to the formation of Furo[3,2-c]pyridin-4-amine.

Reduction of the Heterocyclic Rings: Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium can reduce the pyridine and/or furan rings. Depending on the catalyst and conditions, this can lead to tetrahydrofuro[3,2-c]pyridine or fully saturated piperidine (B6355638) derivatives. For example, rhodium oxide has been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions.

Reaction TypeReagent(s)Key TransformationProduct
Oxidationm-CPBA or H₂O₂/AcOHN-oxidation of pyridine ringThis compound N-oxide
ReductionSmI₂/THFDeiodinationFuro[3,2-c]pyridin-4-amine
ReductionH₂, Rh₂O₃Hydrogenation of pyridine ring2-Iodo-4,5,6,7-tetrahydrofuro[3,2-c]pyridin-4-amine
ReductionH₂, PtO₂ (harsh)Hydrogenation of both ringsDecahydrofuro[3,2-c]pyridin-4-amine

Theoretical and Computational Chemistry Studies of 2 Iodofuro 3,2 C Pyridin 4 Amine

Quantum Chemical Calculations (Density Functional Theory – DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to predict molecular properties from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field. DFT, in particular, has become a popular tool due to its balance of computational cost and accuracy, making it well-suited for studying relatively complex molecules. nih.gov These methods are used to solve the Schrödinger equation, yielding information about the molecule's energy, electron distribution, and geometry. nih.gov

For 2-Iodofuro[3,2-c]pyridin-4-amine, DFT calculations, likely using a functional such as B3LYP, would be the standard approach to optimize the molecular geometry and predict the properties outlined below. nih.gov

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

A molecule's electronic structure is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

The Molecular Electrostatic Potential (MESP) is another vital tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. Red-colored regions indicate negative potential, rich in electrons, and are likely sites for electrophilic attack. Blue-colored regions signify positive potential, which are electron-deficient areas attractive to nucleophiles. For this compound, the MESP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the furan (B31954) ring, as well as the amino group, while the hydrogen atoms and the area around the iodine atom might exhibit positive potential. nih.gov

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations. The data presented here is hypothetical and serves as an illustration of what would be expected from a DFT calculation.
PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability.
LUMO Energy-1.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability.

Reactivity Index Predictions and Fukui Function Analysis

Global and local reactivity descriptors, derived from conceptual DFT, offer quantitative measures of a molecule's reactivity. Global descriptors include chemical potential, hardness, and electrophilicity. The Fukui function is a local reactivity descriptor that indicates which atoms in a molecule are more susceptible to different types of attack.

The Fukui function, ƒ(r), helps to pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks.

ƒ+(r) : for nucleophilic attack (where an electron is accepted).

ƒ-(r) : for electrophilic attack (where an electron is donated).

ƒ0(r) : for radical attack.

For this compound, one would expect the Fukui functions to highlight the nitrogen and specific carbon atoms of the pyridine ring as well as the furan ring as key sites for various reactions.

Spectroscopic Property Prediction (NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts : Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for assigning signals in experimental spectra and confirming the structure of a synthesized compound. The calculated shifts are often compared with experimental data to validate the computational model. nih.gov

IR Frequencies : The vibrational frequencies in an infrared (IR) spectrum can also be calculated. nih.gov These frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov Comparing the calculated IR spectrum with an experimental one can help to identify characteristic functional groups and confirm the molecule's identity. For this compound, characteristic frequencies for N-H, C-N, C-O, and C-I bond vibrations would be predicted.

Table 2: Predicted Spectroscopic Data for this compound. This data is illustrative and based on typical values for similar functional groups.
Spectroscopic DataPredicted ValueAssignment
1H NMR Chemical Shift (ppm)~7.5-8.5Aromatic protons
13C NMR Chemical Shift (ppm)~100-160Aromatic carbons
IR Frequency (cm-1)~3400-3300N-H stretch (amino group)
IR Frequency (cm-1)~1640C=N stretch
IR Frequency (cm-1)~1200C-O stretch
IR Frequency (cm-1)~600C-I stretch

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is not only for static molecules but can also map out the entire course of a chemical reaction. This is invaluable for understanding how reactions occur and for designing new synthetic routes.

Transition State Characterization and Activation Energy Barriers

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Locating and characterizing the transition state is a key goal of computational reaction mechanism studies. The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction. Computational methods can precisely calculate the geometry and energy of transition states, providing a quantitative understanding of reaction kinetics. For reactions involving this compound, such as electrophilic substitution or cross-coupling reactions, identifying the transition states would be crucial.

Solvent Effects Modeling on Reaction Pathways

There is currently no available research that models the effects of different solvents on the reaction pathways of this compound. Such studies would theoretically investigate how solvent polarity and explicit solvent interactions might influence the thermodynamics and kinetics of reactions involving this compound. This would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), within a continuum or explicit solvent model to map out reaction energy profiles. The absence of such data means that the influence of the solvent environment on the reactivity of this compound has not been computationally elucidated.

Conformational Analysis and Molecular Dynamics Simulations

No dedicated studies on the conformational analysis or molecular dynamics (MD) simulations of this compound have been found in the existing literature. Conformational analysis would identify the stable three-dimensional arrangements of the molecule, while MD simulations would provide insights into its dynamic behavior over time, including flexibility and interactions with its environment at an atomistic level. Without these studies, a detailed understanding of the molecule's structural dynamics remains speculative.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Specific Non-Covalent Interaction (NCI) analysis and detailed hydrogen bonding studies for this compound are not present in the current body of scientific work. NCI analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces and hydrogen bonds, which are crucial for molecular recognition and crystal packing. While the structure of this compound suggests the potential for hydrogen bonding via its amine group and nitrogen/oxygen atoms, a quantitative and qualitative computational analysis of these interactions has not been reported.

Data Tables

Due to the lack of specific research findings for this compound in the areas outlined, no data tables can be generated.

Derivatization and Analogue Synthesis Based on 2 Iodofuro 3,2 C Pyridin 4 Amine

Structure-Reactivity Relationship (SRR) Studies of Analogues

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental for efficient analogue synthesis. In the context of 2-Iodofuro[3,2-c]pyridin-4-amine derivatives, SRR studies focus on how different substituents on the furo[3,2-c]pyridine (B1313802) skeleton affect the outcomes of chemical reactions.

The nature and position of substituents on the furo[3,2-c]pyridine ring system play a critical role in determining the yield and selectivity of synthetic transformations. Palladium-catalyzed cross-coupling reactions, frequently used to modify the 2-iodo position, are particularly sensitive to these factors.

Research on related heterocyclic systems demonstrates that the electronic properties of substituents can significantly modulate reaction outcomes. For instance, in the synthesis of tetrahydrofuro[3,2-c]pyridines, the use of starting materials with electron-donating groups resulted in significantly higher yields compared to those with strong electron-withdrawing groups. beilstein-journals.orgnih.govresearchgate.net This principle is broadly applicable; electron-donating groups can increase the electron density of the aromatic system, influencing the kinetics of catalytic cycles, while electron-withdrawing groups can have the opposite effect. beilstein-journals.org

Steric hindrance, the spatial arrangement of atoms in a molecule, also exerts a strong influence. Bulky substituents near a reaction site can impede the approach of reagents, leading to lower yields or favoring the formation of a specific, less-hindered product (regioselectivity). Studies on substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position direct nucleophilic substitution preferentially to the more accessible 6-position. researchgate.net

Table 1: Illustrative Influence of Substituent Electronic Properties on Reaction Yields in Furo[3,2-c]pyridine Synthesis

Substituent on Aromatic RingElectronic NatureRepresentative Yield (%)
Methoxy (-OCH₃)Electron-DonatingHigh
Methyl (-CH₃)Electron-DonatingHigh
Hydrogen (-H)NeutralModerate
Chloro (-Cl)Electron-WithdrawingModerate to Low
Nitro (-NO₂)Strongly Electron-WithdrawingLow / Trace Amounts
This table is based on findings from the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, where electron-donating groups on the aldehyde reactant led to higher yields. beilstein-journals.orgnih.govresearchgate.net

Beyond yields, electronic and steric factors can steer a reaction toward completely different products. The nucleophilicity of the 4-amino group on the this compound scaffold, for example, can be tuned by substituents elsewhere on the ring system. Electron-withdrawing groups will decrease its reactivity towards electrophiles, while electron-donating groups will enhance it.

In some cases, a reaction can fail entirely if the electronic or steric environment is unfavorable. For example, attempts to synthesize certain tetrahydrofuro[3,2-c]pyridines failed when using starting aldehydes with very strong electron-withdrawing groups (like a nitro group) or certain heterocyclic aldehydes, which can be attributed to insufficient stabilization of key reaction intermediates. beilstein-journals.org Similarly, the stability of the entire furo[3,2-c]pyridine core can be affected. While generally stable under basic conditions, the furan (B31954) ring portion can undergo a ring-opening reaction when treated with hydrazine (B178648), leading to a completely different dihydropyrazolone scaffold. nih.gov

Rational Design and Synthesis of Furo[3,2-c]pyridine Derivative Libraries

Rational design is a targeted strategy to create collections, or "libraries," of compounds for purposes like drug discovery. rsc.org This approach leverages knowledge of SRR to systematically vary the structure of a lead compound, such as this compound, to optimize a specific property. rsc.orgnih.gov For instance, the furo[3,2-b]pyridine (B1253681) scaffold has been identified as a privileged core for developing highly selective kinase inhibitors. nih.gov

The synthesis of these libraries often employs robust and versatile chemical reactions. The iodo group at the C2 position is an excellent handle for palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. researchgate.net Concurrently, the 4-amino group can be readily modified through reactions like acylation or alkylation. This modular approach allows for the rapid generation of a large number of distinct, yet related, derivatives from a common starting material. researchgate.net

Diversity-Oriented Synthesis Approaches

In contrast to the targeted nature of rational design, diversity-oriented synthesis (DOS) aims to create a collection of molecules with a high degree of structural complexity and diversity, often without a specific biological target in mind. rsc.org The goal is to explore a wider range of "chemical space" to identify novel scaffolds and pharmacophores. rsc.orgnih.gov

Applying a DOS strategy to the furo[3,2-c]pyridine framework would involve reactions that not only append substituents but also fundamentally alter the core ring structure. This could include intramolecular cyclizations, ring expansions, or rearrangements to produce fused or spirocyclic systems. For example, a DOS approach has been used to create benzofuro[3,2-b]pyridine derivatives through an annulation reaction, where two different outcomes could be achieved simply by changing the catalyst, generating two distinct types of products from the same starting materials. rsc.org

Synthesis of Hydrogenated Furo[3,2-c]pyridine Analogues and their Transformations

Hydrogenation, the addition of hydrogen atoms, transforms the flat, aromatic furo[3,2-c]pyridine ring system into a three-dimensional, saturated or partially saturated structure. These hydrogenated analogues, such as tetrahydrofuro[3,2-c]pyridines, are of significant interest as they are core components of many bioactive natural products. nih.gov

A common method to synthesize these compounds is the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone followed by an acid-catalyzed cyclization. nih.govresearchgate.netnih.gov This approach has been successfully used to create a range of 4-substituted tetrahydrofuro[3,2-c]pyridines. nih.gov

Once formed, these hydrogenated scaffolds offer new opportunities for chemical modification. The secondary amine within the newly saturated pyridine (B92270) ring is a key reactive site. It can undergo N-acetylation using reagents like acetyl chloride or N-methylation via treatment with a base like sodium hydride followed by methyl iodide. beilstein-journals.orgnih.govresearchgate.net Furthermore, the entire hydrogenated scaffold can be used as a building block for more complex structures, such as transforming it into a tetrahydropyrrolo[3,2-c]pyridine via an acid-catalyzed rearrangement and subsequent reaction. nih.gov

Table 2: Transformations of a Tetrahydrofuro[3,2-c]pyridine Scaffold

Reagent(s)Transformation TypeProductReference
Acetyl ChlorideN-AcetylationN-acetyl-tetrahydrofuro[3,2-c]pyridine beilstein-journals.org, nih.gov
1. NaH2. Methyl IodideN-MethylationN-methyl-tetrahydrofuro[3,2-c]pyridine beilstein-journals.org, nih.gov
Acid Hydrolysis, then AnilineRearrangement & CyclizationTetrahydro-1H-pyrrolo[3,2-c]pyridine nih.gov

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups makes 2-Iodofuro[3,2-c]pyridin-4-amine a highly valuable building block in organic synthesis. The term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. The utility of this compound stems from the orthogonal reactivity of its key features: the iodo-substituted carbon, the pyridine (B92270) nitrogen, and the exocyclic amine. mdpi.comnih.govresearchgate.net

The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the 2-position of the furo-pyridine core. Simultaneously, the 4-amino group can undergo various transformations, including acylation, alkylation, or participation in condensation reactions, enabling further molecular elaboration. This dual reactivity allows chemists to construct intricate molecular scaffolds in a controlled, stepwise manner.

Reactive Site Common Reaction Types Potential Outcome
C2-IodoSuzuki, Heck, Sonogashira, Buchwald-HartwigIntroduction of aryl, vinyl, alkynyl, or amino groups
4-Amino GroupAcylation, Alkylation, DiazotizationFormation of amides, secondary/tertiary amines, diverse heterocycles
Pyridine NitrogenN-Oxidation, QuaternizationModification of electronic properties and solubility

This synthetic versatility is crucial in medicinal chemistry, where the furo[3,2-c]pyridine (B1313802) scaffold is recognized as a pharmacophore with potential therapeutic activities. acs.org By using this compound, researchers can systematically synthesize libraries of analogues, modifying the substituents at both the iodo and amino positions to optimize biological activity and pharmacokinetic properties.

Integration into Supramolecular Assemblies and Coordination Chemistry

Beyond covalent synthesis, this compound is an excellent candidate for constructing ordered molecular systems through non-covalent interactions. Its structure contains key elements for supramolecular assembly: a hydrogen bond-donating amine group, a hydrogen bond-accepting pyridine nitrogen, and an iodine atom capable of forming halogen bonds.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the nitrogen atom of a pyridine ring. nih.gov In the case of this compound, the iodine atom can form robust I···N halogen bonds with the pyridine nitrogen of an adjacent molecule. nih.gov This, combined with traditional N-H···N or N-H···O hydrogen bonds involving the amino group, allows for the self-assembly of molecules into well-defined one- or two-dimensional architectures like chains and sheets. nih.gov

Interaction Type Donor Acceptor Role in Assembly
Halogen BondC-IPyridine-NDirects linear chain or sheet formation
Hydrogen BondN-H (Amine)Pyridine-N, O (Furan)Reinforces and stabilizes the primary structure

Furthermore, the pyridine nitrogen possesses a lone pair of electrons, making it an effective N-donor ligand for coordination to transition metal centers. This allows for the integration of the furo[3,2-c]pyridine unit into metal-organic frameworks (MOFs) or discrete coordination complexes, a topic further explored in section 7.4.3.

Role in the Development of Luminescent Probes and Sensors

The rigid, conjugated heterocyclic system of the furo[3,2-c]pyridine core provides an excellent foundation for the design of fluorescent molecules. Luminescence in such organic compounds often arises from π-π* electronic transitions. The presence of the electron-donating amino group and the electron-withdrawing pyridine ring can create an intramolecular charge transfer (ICT) character in the excited state, which is often highly sensitive to the molecule's local environment.

This sensitivity makes derivatives of furo[3,2-c]pyridine attractive for development as chemical sensors. By modifying the core structure, probes can be designed to detect changes in environmental parameters like pH, polarity, or the presence of specific metal ions. While direct studies on this compound as a sensor are not widely reported, related pyridine-based fluorescent probes have been successfully developed for such applications. The iodo-substituent serves as a convenient synthetic handle to attach specific receptor units for target analytes, thereby creating highly selective luminescent sensors. Furo[3,2-c]pyridine derivatives have shown promising blue luminous performance with high fluorescence quantum yields. researchgate.net

Precursor for Advanced Organic Materials

The unique electronic and structural properties of the furo[3,2-c]pyridine scaffold make it a promising precursor for a new generation of advanced organic materials with applications in electronics and photonics.

Organic Light-Emitting Diodes (OLEDs)

The furo[3,2-c]pyridine framework has been successfully incorporated into highly efficient phosphorescent materials for OLEDs. acs.orgrsc.org Iridium complexes using furo[3,2-c]pyridine-based ligands have been synthesized, demonstrating tunable emission colors across the entire visible spectrum, from blue to deep-red. acs.org These complexes achieve outstanding performance in OLED devices, with some showing external quantum efficiencies (EQEs) exceeding 30%, a benchmark for high-performance displays. rsc.org

The role of the this compound would be as a key intermediate. The iodo group allows for the coupling of the furo[3,2-c]pyridine core to other aromatic systems, creating the complex C^N cyclometalating ligands required for these phosphorescent iridium complexes. The amino group can be used to further tune the electronic properties of the ligand, thereby influencing the final emission color and efficiency of the OLED. researchgate.net The high thermal stability of related pyrene-pyridine materials is also a crucial property for the longevity of OLED devices. nih.gov

Semiconductors and Optoelectronic Materials

The same properties that make furo[3,2-c]pyridine derivatives suitable for OLEDs also make them candidates for organic semiconductors. The planar, fused-ring structure promotes π-π stacking in the solid state, which is essential for efficient charge transport. Organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells rely on materials that can effectively transport electrons or holes.

By leveraging the synthetic versatility of this compound, chemists can design and synthesize a variety of materials where the electronic properties are precisely controlled. For example, coupling with electron-rich or electron-deficient aromatic units via the iodo-position can modulate the HOMO/LUMO energy levels, tailoring the material to be a p-type (hole-transporting) or n-type (electron-transporting) semiconductor.

Ligands for Transition Metal Catalysis

The pyridine nitrogen atom in the this compound structure makes it a classic monodentate or bidentate ligand for transition metals. When coordinated to a metal center, the electronic and steric properties of the ligand can profoundly influence the outcome of a catalytic reaction. The rigid furo[3,2-c]pyridine backbone can impart specific geometries and selectivities to a metal catalyst.

The iodo and amino groups serve as points for further functionalization, allowing for the creation of more sophisticated ligand systems. For instance, a phosphine (B1218219) group could be introduced via a coupling reaction at the iodine position to create a bidentate P,N-ligand, a class of ligands widely used in asymmetric catalysis. This tunability allows for the rational design of bespoke catalysts for specific chemical transformations.

Future Research Directions and Unresolved Challenges

Development of Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign and efficient synthetic routes to 2-Iodofuro[3,2-c]pyridin-4-amine and its parent furo[3,2-c]pyridine (B1313802) core is a critical area for future research. Current synthetic methods often involve multiple steps and the use of hazardous reagents. Future efforts should focus on the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising avenue is the exploration of one-pot syntheses and domino reactions, which can significantly improve step economy. For instance, adapting palladium-catalyzed one-pot syntheses, which have been successful for other furopyridine isomers, could provide a more direct route. nih.gov Furthermore, the use of biomass-derived starting materials, such as furfural, presents a sustainable alternative to fossil fuel-based precursors for the construction of the furo[3,2-c]pyridine scaffold. nih.gov The development of catalytic systems that operate under milder conditions and in greener solvents will also be crucial.

Table 1: Comparison of Potential Green Synthesis Strategies

StrategyPotential AdvantagesKey Challenges
One-Pot Reactions Increased efficiency, reduced waste and purification steps.Requires careful optimization of reaction conditions for multiple steps.
Biomass Valorization Use of renewable feedstocks, reduced environmental impact.Development of efficient catalytic conversion of biomass to the desired scaffold.
Catalysis in Green Solvents Reduced toxicity and environmental harm.Catalyst stability and reactivity in alternative solvent systems.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of this compound, stemming from the electron-rich furan (B31954) ring fused to an electron-deficient pyridine (B92270) ring, along with the presence of iodo and amino substituents, offer a rich landscape for exploring novel chemical reactions. nih.gov The iodine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, yet its full potential in the context of this specific scaffold remains to be unlocked.

Future research should investigate unprecedented transformations that leverage the interplay between the different functional groups. For example, exploring intramolecular cyclizations triggered by the activation of the C-I bond could lead to the synthesis of novel polycyclic systems with interesting biological or material properties. The development of new catalytic methods specifically designed for the functionalization of such electronically complex heterocyclic systems is also a priority. researchgate.net

Integration into Flow Chemistry and Automation for Scalable Synthesis

To transition this compound and its derivatives from laboratory-scale curiosities to readily accessible building blocks for industrial applications, the development of scalable synthesis methods is paramount. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, reproducibility, and the ability to perform reactions under conditions that are difficult to achieve in batch processing. amazonaws.comuchicago.edu

Future work should focus on adapting and optimizing existing synthetic routes for continuous flow production. This will involve studies on reaction kinetics, heat and mass transfer, and the development of robust in-line purification and analysis techniques. amazonaws.com The automation of multi-step syntheses will not only increase efficiency but also enable the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. amazonaws.comuchicago.edu

Advanced In Silico Screening and Predictive Modeling for Materials Design

The application of computational methods can significantly accelerate the discovery of new materials based on the this compound scaffold. Advanced in silico screening and predictive modeling can be employed to forecast the electronic, optical, and mechanical properties of novel derivatives before their synthesis. researchgate.net

Quantitative structure-property relationship (QSPR) studies can establish correlations between the molecular structure of furo[3,2-c]pyridine derivatives and their material properties. researchgate.net This predictive capability will guide the rational design of new compounds with tailored characteristics for specific applications, such as organic light-emitting diodes (OLEDs), sensors, or other functional materials. acs.org Molecular modeling can also provide insights into the intermolecular interactions and packing of these molecules in the solid state, which are crucial for determining their bulk properties. nih.gov

Expanding the Scope of Material Science Applications and Sensing Technologies

While the furo[3,2-c]pyridine core has shown promise in medicinal chemistry, its potential in material science remains largely unexplored. nih.gov The unique photophysical properties that can arise from this heterocyclic system make it an attractive candidate for the development of novel sensors and optoelectronic materials.

Future research should focus on synthesizing a diverse range of this compound derivatives and systematically investigating their fluorescence, phosphorescence, and charge-transport properties. The development of chemosensors based on this scaffold could be achieved by introducing specific recognition moieties that interact with target analytes, leading to a detectable change in the photophysical properties of the molecule. The tunability of the electronic properties through substitution on the pyridine and furan rings offers a powerful tool for designing materials with specific emission colors and efficiencies for applications in OLEDs and other organic electronic devices.

Addressing Regio- and Stereoselectivity Challenges in Complex Derivatization

The selective functionalization of the furo[3,2-c]pyridine core presents a significant synthetic challenge due to the presence of multiple reactive sites. researchgate.net Achieving high regio- and stereoselectivity in the derivatization of this compound is crucial for establishing clear structure-activity relationships and for the synthesis of complex target molecules.

Future research should focus on the development of highly selective synthetic methodologies. This includes the use of directing groups to control the position of further substitution, as well as the exploration of stereoselective catalysts for the introduction of chiral centers. For instance, developing methods for the selective functionalization at the C3, C6, or C7 positions of the furo[3,2-c]pyridine ring system would open up new avenues for creating diverse molecular architectures. Overcoming these challenges will be essential for fully harnessing the potential of this compound as a versatile building block in chemistry.

Q & A

Basic: What are the established synthetic routes for 2-Iodofuro[3,2-c]pyridin-4-amine?

Methodological Answer:
The synthesis typically involves halogenation and cyclization steps. A common approach starts with a halogenated pyridine precursor (e.g., 4-aminofuro[3,2-c]pyridine), followed by iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous solvents like dichloromethane. For example, details a Pd-catalyzed cross-coupling reaction using intermediates such as 4-chlorofuro[3,2-c]pyridine, which undergoes Buchwald-Hartwig amination to introduce the amine group . Purification often involves column chromatography with silica gel and elution gradients optimized for halogenated aromatics. Contamination risks include residual palladium catalysts, which require ICP-MS validation .

Basic: What analytical techniques are critical for characterizing structural purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., iodine’s deshielding effect on adjacent protons). reports δ ~7.4–9.0 ppm for aromatic protons in similar furopyridines .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 269.98 for C7_7H5_5IN2_2O). uses ESI-MS with <2 ppm error .
  • HPLC : Purity >99% is achieved via reverse-phase HPLC with UV detection at 254 nm, as noted in .

Advanced: How do structural analogs influence reactivity and bioactivity?

Methodological Answer:
Structural analogs (Table 1) highlight the impact of halogen position and substituents:

CompoundKey FeaturesSimilarity IndexBioactivity Insights
2-Chloro-3-iodopyridin-4-amineCl and I at C2/C30.75CYP1A2 inhibition potential
3-Iodo-2-methoxy-6-methylpyridin-4-amineMethoxy and methyl groups0.78Altered metabolic stability
6-Iodo-2-(trifluoromethyl)pyridin-3-amineCF3_3 substitution0.79Enhanced electrophilicity

The iodine atom in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to chloro or methyl analogs, making it a better candidate for Suzuki-Miyaura couplings .

Advanced: What mechanistic role does iodine play in cross-coupling reactions?

Methodological Answer:
Iodine’s large atomic radius and polarizability facilitate oxidative addition in Pd-catalyzed reactions. For example, and describe iodine’s superior leaving-group ability in Stille or Negishi couplings compared to bromine or chlorine. Kinetic studies show iodine-substituted pyridines achieve >80% yield in Suzuki reactions with arylboronic acids under mild conditions (50°C, 12h) . Competing pathways (e.g., proto-deiodination) are minimized using ligands like XPhos and anhydrous solvents .

Advanced: How to assess biological activity in kinase inhibition assays?

Methodological Answer:

  • BTK Inhibition Assays : and outline protocols using recombinant Bruton’s tyrosine kinase (BTK). Compound activity is measured via fluorescence polarization (FP) with IC50_{50} values <100 nM for potent analogs .
  • CYP1A2 Inhibition : Microsomal assays (Human liver microsomes) quantify metabolism using LC-MS/MS. notes IC50_{50} ~5 µM for halogenated pyridines, correlating with iodine’s electron-withdrawing effects .

Advanced: How can computational modeling optimize SAR studies?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in BTK’s ATP-binding pocket. used DFT calculations to optimize ligand-protein interactions for furopyridine derivatives, achieving RMSD <2.0 Å .
  • QSAR Models : Hammett constants (σ) for iodine (+0.18) correlate with inhibitory potency in kinase assays. applied ML-based QSAR to predict logP and solubility for iodinated analogs .

Advanced: How to resolve contradictions in SAR data for halogenated analogs?

Methodological Answer:
Contradictions (e.g., varying IC50_{50} values for similar structures) arise from assay conditions or substituent electronic effects. Strategies include:

  • Meta-Analysis : Compare data across standardized assays (e.g., fixed ATP concentrations in kinase assays) .
  • Electrostatic Potential Maps : Gaussian09 calculations reveal iodine’s σ-hole interactions, explaining unexpected binding affinities .

Advanced: What strategies improve yield in large-scale iodination?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (), achieving >90% yield with NIS in DMF .
  • Flow Chemistry : Continuous-flow reactors minimize byproducts (e.g., di-iodinated species) via precise temperature control (60°C) and residence time tuning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.